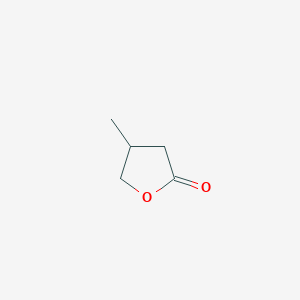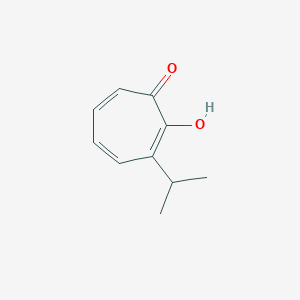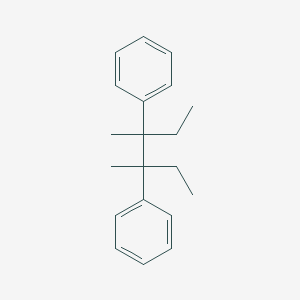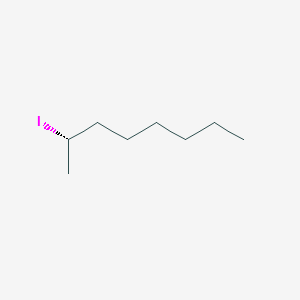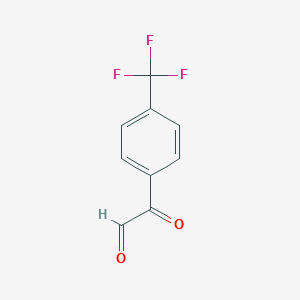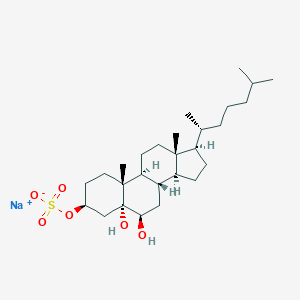
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a bromoethyl group, an ethyl group, and a methylamine group
Méthodes De Préparation
The synthesis of 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then subjected to bromination to introduce the bromoethyl group.
Alkylation: The brominated naphthalene is then alkylated with ethylamine to introduce the ethyl group.
Amination: Finally, the compound undergoes amination with methylamine to form the desired product.
The reaction conditions for these steps often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or iron(III) chloride to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of naphthalene derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine can be compared with other similar compounds, such as:
N-(2-Bromoethyl)phthalimide: This compound also contains a bromoethyl group but is based on a phthalimide structure rather than a naphthalene ring.
N-(2-Bromoethyl)-N-methylnaphthalene-1-methylamine: Similar to the compound of interest but with a methyl group instead of an ethyl group.
N-(2-Bromoethyl)-N-ethylnaphthalene-2-methylamine: Similar structure but with the methylamine group attached to a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1946-26-5 |
|---|---|
Formule moléculaire |
C15H18BrN |
Poids moléculaire |
292.21 g/mol |
Nom IUPAC |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H18BrN/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 |
Clé InChI |
NQXKEZOQGPYBND-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
Key on ui other cas no. |
1946-26-5 |
Numéros CAS associés |
1214-27-3 (hydrobromide) |
Synonymes |
SY 28 SY 28, hydrobromide SY-28 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


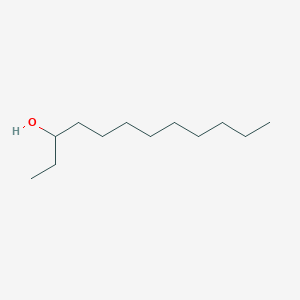

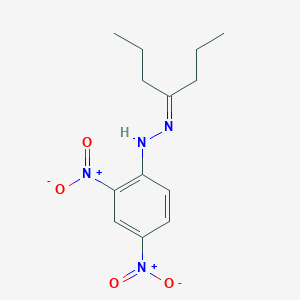
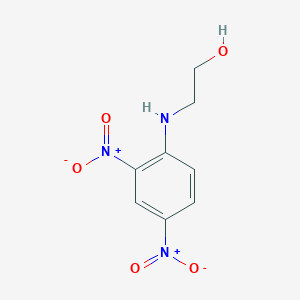
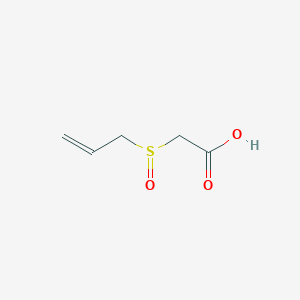
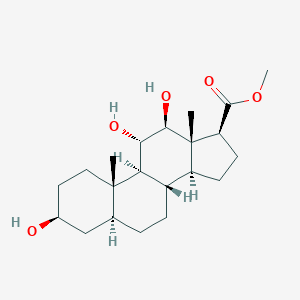

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat](/img/structure/B156372.png)
